![molecular formula C16H19N3 B581659 2-(N-Benzylamino)-4-pyrrolidinopyridine CAS No. 1352318-24-1](/img/structure/B581659.png)
2-(N-Benzylamino)-4-pyrrolidinopyridine
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Overview
Description
Scientific Research Applications
Synthesis of N-Substituted Amidoximes
2-(N-Benzylamino)-4-pyrrolidinopyridine can be used in the synthesis of N-substituted amidoximes . This process involves a one-pot approach for the synthesis of N-substituted amidoximes from secondary amides or intermediate amides . The synthetic application of the obtained amidoximes has also been demonstrated through the formation of 1,2,4-oxadiazolones .
Synthesis of Enantiomerically Pure N-Protected-α-Substituted Piperazines
This compound can also be used in the synthesis of enantiomerically pure 3-substituted piperazines . The methodology represents an efficient and simple one-pot procedure, employing a synthetic sequence consisting of an Ugi-4 component reaction, a Boc-deprotection, an intramolecular cyclisation reaction and a final reduction .
Oxidative C-N Cleavage of N,N-Dibenzylanilines
2-(N-Benzylamino)-4-pyrrolidinopyridine can be used in a visible-light-driven photoredox-catalyzed nonaqueous oxidative C-N cleavage of N,N-dibenzylanilines . This protocol also enables the conversion of 2-(dibenzylamino)benzamide to quinazolinones .
Safety and Hazards
Mechanism of Action
Target of Action
Benzylamines, a class of compounds to which this molecule belongs, are known to interact with various biological targets
Mode of Action
Benzylamines are known to undergo various chemical reactions, including n-alkylation with alcohols, c-n coupling with aliphatic halides, and n-monoalkylation of amides with alcohols . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Benzylamines are known to participate in various chemical reactions, which could potentially affect multiple biochemical pathways .
Result of Action
It’s worth noting that benzylamines can undergo various chemical reactions, which could potentially lead to a variety of molecular and cellular effects .
Action Environment
Factors such as ph and temperature are known to affect the stability and reactivity of benzylamines .
properties
IUPAC Name |
N-benzyl-4-pyrrolidin-1-ylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-6-14(7-3-1)13-18-16-12-15(8-9-17-16)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11,13H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJLSEHSDBWJIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718440 |
Source
|
Record name | N-Benzyl-4-(pyrrolidin-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Benzylamino)-4-pyrrolidinopyridine | |
CAS RN |
1352318-24-1 |
Source
|
Record name | N-Benzyl-4-(pyrrolidin-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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